2-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE
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Overview
Description
2-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with a unique structure that includes a pyridazine ring, hydroxyl group, and bis(prop-2-en-1-yl)amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Bis(prop-2-en-1-yl)amino Group: This step involves the reaction of the pyridazine derivative with bis(prop-2-en-1-yl)amine under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carbonyl-containing compounds, reduced derivatives, and substituted pyridazine derivatives.
Scientific Research Applications
2-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.
Hydroxylated Amines: Compounds with hydroxyl and amino groups in different configurations.
Bis(prop-2-en-1-yl)amine Derivatives: Compounds with similar bis(prop-2-en-1-yl)amino groups but different core structures.
Uniqueness
2-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[bis(prop-2-enyl)amino]methyl]-1H-pyridazine-3,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-3-7-13(8-4-2)9-14-11(16)6-5-10(15)12-14/h3-6H,1-2,7-9H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPXMYNAJQXGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CN1C(=O)C=CC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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